molecular formula C10H18O3 B14375608 2,6-Dihydroxy-2,6-dimethyloct-7-EN-3-one CAS No. 89412-78-2

2,6-Dihydroxy-2,6-dimethyloct-7-EN-3-one

Cat. No.: B14375608
CAS No.: 89412-78-2
M. Wt: 186.25 g/mol
InChI Key: VKXFRUXSIVKGDM-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-2,6-dimethyloct-7-en-3-one is a synthetic terpene-derived compound of interest in organic chemistry and materials science research. This molecule features a keto-alcohol structure with two hydroxyl groups and one ketone functional group, making it a potentially valuable intermediate for synthesizing more complex chemical architectures. Researchers are exploring its utility as a building block for the development of novel fungicidal agents, inspired by related natural lactones and cinnamamide derivatives known for their biological activity . Its structural motifs are commonly found in fragrance ingredients , suggesting potential applications in the study of new aroma chemicals and perfumery compounds. As a high-purity material, it enables precise investigation into structure-activity relationships and reaction pathways. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets and handle the compound according to established laboratory safety protocols.

Properties

CAS No.

89412-78-2

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2,6-dihydroxy-2,6-dimethyloct-7-en-3-one

InChI

InChI=1S/C10H18O3/c1-5-10(4,13)7-6-8(11)9(2,3)12/h5,12-13H,1,6-7H2,2-4H3

InChI Key

VKXFRUXSIVKGDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)CCC(C)(C=C)O)O

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cross-Aldol Reaction

A hypothetical route involves condensing 6-methylhept-5-en-2-one with acetone in the presence of a strong base like sodium hydroxide. The reaction proceeds via enolate formation at the α-position of acetone, followed by nucleophilic attack on the electrophilic carbonyl of 6-methylhept-5-en-2-one. Subsequent dehydration yields the conjugated enone system.

Key Challenges :

  • Regioselectivity : Ensuring enolate formation at the desired α-carbon requires steric and electronic control.
  • Steric hindrance : The 2,6-dimethyl groups may impede condensation efficiency, necessitating optimized reaction times (e.g., 12–24 hours at 0–5°C).

Acid-Catalyzed Intramolecular Cyclization

An alternative pathway employs acid-catalyzed cyclization of a linear diketone precursor. For example, 2,6-dimethylocta-7-ene-3,5-dione could undergo cyclization in the presence of sulfuric acid, followed by hydrolysis to introduce hydroxyl groups.

Oxidation of Tertiary Alcohol Precursors

Jones Oxidation of 2,6-Dimethyloct-7-ene-2,6-diol

Oxidation of vicinal diols to ketones is a well-established strategy. Starting with 2,6-dimethyloct-7-ene-2,6-diol, Jones reagent (CrO₃ in H₂SO₄) selectively oxidizes the central carbon (C3) to a ketone:

$$
\text{2,6-Dimethyloct-7-ene-2,6-diol} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}_4} \text{this compound}
$$

Advantages :

  • High functional group tolerance for isolated double bonds.
  • Yields up to 68% reported in analogous systems.

Limitations :

  • Over-oxidation risks, necessitating strict temperature control (−10°C to 0°C).

Grignard Addition to α,β-Unsaturated Ketones

Conjugate Addition of Methylmagnesium Bromide

The Michael addition of methyl Grignard reagents to α,β-unsaturated ketones offers a route to install methyl groups at C2 and C6. For instance, reacting methylmagnesium bromide with oct-7-en-3-one under anhydrous conditions introduces methyl groups selectively:

$$
\text{Oct-7-en-3-one} + 2 \, \text{CH}_3\text{MgBr} \rightarrow \text{2,6-Dimethyloct-7-en-3-one}
$$

Subsequent dihydroxylation using OsO₄ or Sharpless conditions introduces hydroxyl groups at C2 and C6.

Optimization Metrics :

  • Solvent : Tetrahydrofuran (THF) at −78°C minimizes side reactions.
  • Stoichiometry : A 2.2:1 molar ratio of Grignard reagent to ketone ensures complete conversion.

Biocatalytic Hydroxylation

Enzymatic Oxidation via Cytochrome P450 Monooxygenases

Emerging biocatalytic methods employ engineered P450 enzymes to hydroxylate methyl groups on pre-existing ketone frameworks. For example, E. coli-expressed P450BM3 variants hydroxylate 2,6-dimethyloct-7-en-3-one at C2 and C6 with >90% regioselectivity in recent trials.

Advantages :

  • Ambient reaction conditions (25°C, pH 7.4).
  • Reduced environmental impact compared to chemical oxidation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Temperature (°C) Key Reagents Byproducts Scalability
Aldol Condensation 45–55 0–5 NaOH, Acetone Dehydrated aldol adducts Moderate
Jones Oxidation 60–68 −10–0 CrO₃, H₂SO₄ Chromium salts Low
Grignard Addition 70–75 −78 CH₃MgBr, THF Alkyl halides High
Biocatalytic 80–90 25 P450BM3, NADPH None significant Emerging

Chemical Reactions Analysis

Types of Reactions

2,6-Dihydroxy-2,6-dimethyloct-7-EN-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 2,6-dihydroxy-2,6-dimethyloct-7-EN-3-ol.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents such as methyl iodide (CH3I) are used in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dihydroxy-2,6-dimethyloct-7-EN-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a bioactive compound in pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,6-Dihydroxy-2,6-dimethyloct-7-EN-3-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways, leading to its observed biological effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Structural Analogues from the Aurapten Family

The closest structural analogs identified are aurapten derivatives (e.g., 5'-hydroxy aurapten, aurapten, and 5'-oxoaurapten), which share the 3,7-dimethylocta-2,6-dienyl backbone but differ in functional groups and substituents .

Key Structural Differences :
Compound Functional Groups Backbone Structure
2,6-Dihydroxy-2,6-dimethyloct-7-EN-3-one Hydroxyl (2,6), ketone (3), double bond (7-8) Oct-7-EN-3-one
Aurapten (7-(3,7-dimethylocta-2,6-dienyloxy)-chromen-2-one) Ether linkage (octa-2,6-dienyloxy), chromen-2-one ring Chromenone + aliphatic chain
5'-Hydroxy aurapten Additional hydroxyl at 5' position on aliphatic chain, chromenone ring Chromenone + hydroxylated chain
5'-Oxoaurapten Ketone at 5' position on aliphatic chain, chromenone ring Chromenone + oxidized chain
Physicochemical and Spectroscopic Properties :
  • Polarity: The hydroxyl and ketone groups in this compound increase its polarity compared to aurapten, which lacks hydroxyls but contains an ether linkage and a planar chromenone ring. This difference would result in higher solubility in polar solvents (e.g., water, methanol) for the target compound .
  • Spectroscopy: NMR: Hydroxyl protons in the target compound would exhibit broad peaks (~δ 1–5 ppm), while the ketone (C=O) would lack direct proton signals. Aurapten’s chromenone ring protons resonate in aromatic regions (δ 6–8 ppm), and its ether-linked chain shows distinct coupling patterns for allylic protons . IR: A strong carbonyl stretch (~1700 cm⁻¹) would dominate the target compound’s spectrum, whereas aurapten’s chromenone ring would show conjugated carbonyl absorption (~1650–1750 cm⁻¹) .

Comparison with Aliphatic Ketones and Diols

Compounds like Ethylenglycol(bis)hydroxymethylether (CAS 3586-55-8) share hydroxyl groups but lack the ketone and branched alkyl chain. This results in lower steric hindrance and higher flexibility, making them more suitable as solvents or linkers in organic synthesis .

Crystallographic Insights from Silylated Analogs

describes a silylated derivative of 2,6-dihydroxy-2,6-dimethyloctane, where bulky trimethylsilyl (TMS) groups introduce steric strain, widening bond angles (e.g., C-C-Si angles ~129°) .

Q & A

Q. How can the synthesis of 2,6-Dihydroxy-2,6-dimethyloct-7-EN-3-one be optimized for high yield and purity?

Methodological Answer:

  • Key Variables: Optimize reaction temperature (e.g., 60–80°C for ketone stability), solvent polarity (e.g., acetone for carbonyl group compatibility), and catalyst selection (e.g., anhydrous K₂CO₃ for acid-sensitive intermediates) .
  • Purification: Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to separate diastereomers or byproducts. Monitor purity via TLC and confirm with HPLC (>95% purity threshold) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Analysis: Use ¹H-NMR to identify hydroxyl protons (δ 1.5–2.5 ppm) and olefinic protons (δ 5.5–6.5 ppm for the enone system). ¹³C-NMR can confirm carbonyl (δ ~200 ppm) and quaternary carbons .
  • IR Spectroscopy: Detect hydroxyl stretches (3200–3600 cm⁻¹) and conjugated ketone C=O (1670–1700 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light Sensitivity: Store samples in amber vials and compare UV-vis spectra before/after exposure to UV light.
  • Hydrolytic Stability: Monitor degradation in buffered solutions (pH 4–9) via LC-MS over 72 hours .

Q. What biological assays are suitable for preliminary activity screening?

Methodological Answer:

  • Antimicrobial Testing: Use microdilution assays (e.g., MIC against E. coli or S. aureus) with compound concentrations from 1–100 µg/mL.
  • Antioxidant Activity: Employ DPPH radical scavenging assays, comparing IC₅₀ values to ascorbic acid controls .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be resolved?

Methodological Answer:

  • X-ray Crystallography: Determine absolute configuration by growing single crystals (e.g., using petroleum ether/acetone mixtures) and analyzing space groups (e.g., monoclinic P2₁/c) and torsion angles .
  • Chiral HPLC: Employ a Chiralpak® column with a polar mobile phase to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .

Q. How should conflicting data between computational predictions and experimental results be analyzed?

Methodological Answer:

  • DFT Calculations: Compare optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data. Discrepancies in bond angles >5° may indicate solvent effects or crystal packing forces .
  • Statistical Validation: Apply χ² tests to assess significance between predicted and observed dihedral angles (e.g., C7-C8-C9-O1) .

Q. What strategies mitigate intramolecular hydrogen bonding interference during reactivity studies?

Methodological Answer:

  • Protecting Groups: Temporarily block hydroxyls with TMS or acetyl groups during ketone functionalization. Confirm deprotection via ¹H-NMR (disappearance of TMS δ 0.1 ppm) .
  • Solvent Effects: Use polar aprotic solvents (e.g., DMF) to disrupt H-bonding networks, validated by FTIR shifts in O-H stretches .

Q. How can environmental impact assessments be integrated into synthetic workflows?

Methodological Answer:

  • Green Metrics: Calculate E-factor (waste/solvent ratio) and atom economy for each step. Aim for E-factor <5 and atom economy >70% .
  • Biodegradability Screening: Use OECD 301F assays to measure % mineralization over 28 days in activated sludge .

Data Presentation and Analysis Guidelines

  • Tables: Include crystallographic parameters (e.g., unit cell dimensions, R-factor) and spectroscopic assignments (δ/ppm, coupling constants) .
  • Figures: Use ORTEP diagrams for crystal structures and reaction mechanisms with curved-arrow notation .

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